2,2'-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two imidazole rings connected by a propane-2,2-diyl bridge, with each imidazole ring further substituted with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) typically involves the reaction of 1-methyl-4,5-dihydro-1H-imidazole with a suitable propane-2,2-diyl precursor. One common method involves the use of propane-2,2-diyl bis(chloride) as the starting material. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is refluxed for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings .
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form metal complexes can enhance its reactivity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(aminoethoxy)propane: A similar compound with two aminoethoxy groups instead of imidazole rings.
Bisphenol A diglycidyl ether: Contains two glycidyloxy groups attached to a propane-2,2-diyl bridge.
2,2-Bis(4-hydroxyphenyl)propane:
Uniqueness
2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) is unique due to its imidazole-based structure, which imparts distinct chemical and biological properties. The presence of imidazole rings allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
821005-09-8 |
---|---|
Molekularformel |
C11H20N4 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-methyl-2-[2-(1-methyl-4,5-dihydroimidazol-2-yl)propan-2-yl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H20N4/c1-11(2,9-12-5-7-14(9)3)10-13-6-8-15(10)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
LXQDWQDQKJIPLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NCCN1C)C2=NCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.